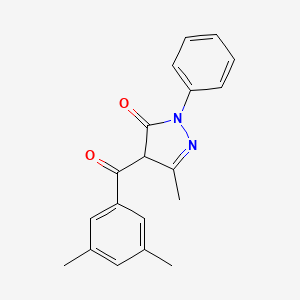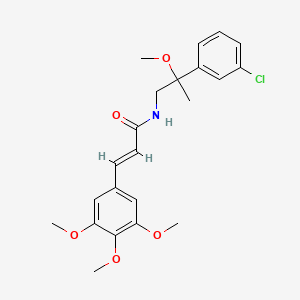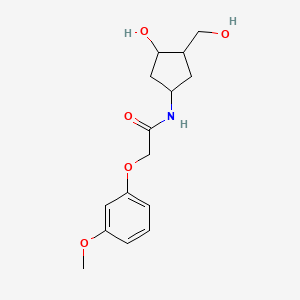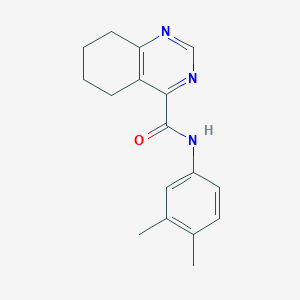![molecular formula C17H14F2N2O2S2 B2753498 3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide CAS No. 946328-99-0](/img/structure/B2753498.png)
3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the “benzenesulfonamide” portion of the name), a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms), and two fluorine atoms attached to different parts of the molecule .Aplicaciones Científicas De Investigación
Inhibition of Kynurenine 3-Hydroxylase
Research has highlighted the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, demonstrating significant inhibitory action against kynurenine 3-hydroxylase. These compounds have shown potential in blocking the kynurenine pathway, which plays a critical role in neurological disorders. The study by Röver et al. (1997) identifies these sulfonamides as high-affinity inhibitors, capable of modulating kynurenic acid levels in the brain, offering insights into their potential therapeutic applications in neurodegenerative diseases (Röver et al., 1997).
Anticancer and Anti-HCV Properties
Another dimension of research by Küçükgüzel et al. (2013) explores the synthesis of novel benzenesulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study underscores the multifaceted biological activities of sulfonamide compounds, highlighting their potential as therapeutic agents in treating various conditions, including cancer and hepatitis C virus (HCV) infections (Küçükgüzel et al., 2013).
COX-2 Inhibition for Anti-inflammatory Applications
Research into the cyclooxygenase-2 (COX-2) inhibitory properties of sulfonamide derivatives, as detailed by Pal et al. (2003), presents the development of compounds with notable anti-inflammatory activity. These findings are crucial for the development of new anti-inflammatory drugs, particularly those that offer selective COX-2 inhibition with minimal side effects (Pal et al., 2003).
Sensing and Detection Applications
Bozkurt and Gul (2018) discuss the use of a pyrazoline derivative benzenesulfonamide for metal ion selectivity based on fluorometric detection. This research highlights the potential of sulfonamide derivatives in environmental and biological sensing applications, particularly for the selective detection of metal ions (Bozkurt & Gul, 2018).
Synthesis and Characterization for Molecular Imaging
The synthesis and characterization of compounds for positron emission tomography (PET) imaging of brain receptors, as explored by Telu et al. (2011), demonstrate the role of sulfonamide derivatives in advancing neuroimaging techniques. This work contributes to the development of diagnostic tools for neurological conditions (Telu et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological responses .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a broad range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-13-6-4-12(5-7-13)17-21-15(11-24-17)8-9-20-25(22,23)16-3-1-2-14(19)10-16/h1-7,10-11,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKSQSMWLDDWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2753415.png)

![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2753419.png)
![4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753422.png)
![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2753423.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2753428.png)
![3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2753429.png)
![(4-Methoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753430.png)



![N-(1,3-benzodioxol-5-ylmethyl)-3-[5-(4-methylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2753436.png)
